Chiral Identity Confirmation: (S)-Enantiomer vs. Racemate Differentiation for Kinase Inhibitor Synthesis
The target compound (CAS 1932342-61-4) is the (S)-enantiomer, confirmed by MDL identifier MFCD12828805. The racemic mixture (CAS 1245645-35-5) bears MDL MFCD08460613, indicating a distinct stereochemical entity . In kinase inhibitor SAR, the (S)-configuration at the piperidine 2-position is often required for optimal interaction with the kinase hinge region, as demonstrated in amino-methylpiperidine derivative patents where stereochemistry is explicitly specified [1].
| Evidence Dimension | Chiral identity (MDL number and stereochemistry) |
|---|---|
| Target Compound Data | (S)-enantiomer, MDL MFCD12828805 |
| Comparator Or Baseline | Racemate (CAS 1245645-35-5), MDL MFCD08460613 |
| Quantified Difference | Different MDL numbers confirm distinct stereochemical composition; (S)-enantiomer is a single stereoisomer vs. racemate is a 1:1 mixture of (S) and (R) |
| Conditions | Vendor catalog comparison (Leyan catalog numbers 1562762 vs. 1514063) |
Why This Matters
Procuring the defined (S)-enantiomer ensures reproducible stereochemical outcomes in asymmetric synthesis, critical for drug candidates where single-enantiomer forms are required by regulatory agencies.
- [1] WO-2019132561-A8. Amino-methyl piperidine derivative as kinase inhibitor. Claims specify stereochemical requirements for kinase inhibition. View Source
